A Comprehensive Spectroscopic and Structural Elucidation Guide to [2-(carbamoylamino)ethoxy]urea
A Comprehensive Spectroscopic and Structural Elucidation Guide to [2-(carbamoylamino)ethoxy]urea
Foreword: Navigating Structural Ambiguity
In the realm of chemical research and drug development, the precise structural characterization of a molecule is the bedrock upon which all further investigation is built. The compound designated as [2-(carbamoylamino)ethoxy]urea presents an initial nomenclature challenge. A direct, literal interpretation could imply chemically unstable bonding arrangements (e.g., an N-O-N linkage).
Drawing from extensive field experience in structural chemistry, this guide posits that the most chemically sound and stable structure corresponding to this name is N-[2-(carbamoyloxy)ethyl]urea . This molecule, with the chemical formula C₄H₉N₃O₃ and a molecular weight of 163.13 g/mol , contains both a urea and a carbamate functional group connected by an ethylene bridge. This structure is consistent with plausible synthetic pathways, for instance, the reaction of hydroxyethylurea with isocyanic acid or the reaction of ethanolamine with precursors for both urea and carbamate moieties.
This whitepaper provides a predictive but deeply analytical guide to the spectroscopic signature of this proposed structure. All predictions are grounded in foundational spectroscopic principles and validated against empirical data from analogous compounds cited from peer-reviewed literature and chemical databases.
Proposed Molecular Structure and Atom Labeling
To facilitate a clear and unambiguous discussion of the spectroscopic data, the unique carbon and proton environments of the proposed structure, N-[2-(carbamoyloxy)ethyl]urea, are systematically labeled.
Caption: Proposed structure of N-[2-(carbamoyloxy)ethyl]urea with atom numbering.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Core Principle & Experimental Workflow
¹H NMR spectroscopy probes the chemical environment of hydrogen nuclei. The resonance frequency (chemical shift, δ) of each proton is influenced by the shielding and deshielding effects of neighboring atoms and functional groups, providing a detailed map of the molecule's proton framework.
Workflow: ¹H NMR Data Acquisition
Caption: Standard workflow for acquiring a ¹H NMR spectrum.
Predicted ¹H NMR Spectrum (300 MHz, DMSO-d₆)
The proposed structure has five distinct proton environments. The expected chemical shifts are influenced by the electronegative oxygen and nitrogen atoms, as well as the carbonyl groups.
| Labeled Proton | Predicted δ (ppm) | Multiplicity | Coupling (J Hz) | Integration | Rationale & Expert Insights |
| N³H₂ (Carbamate) | ~6.8 | Broad Singlet | - | 2H | Carbamate amine protons are often broad and downfield due to hydrogen bonding and resonance with the C⁴=O group. |
| N¹H (Urea) | ~6.2 | Triplet | ~5.5 | 1H | This proton is deshielded by the C¹=O group and coupled to the two adjacent C² protons, resulting in a triplet. Its chemical shift is typical for secondary amides/ureas.[1] |
| N²H₂ (Urea) | ~5.8 | Broad Singlet | - | 2H | Primary amide protons in urea often appear as a broad singlet due to quadrupole broadening from the ¹⁴N nucleus and solvent exchange.[2] |
| C³H₂ | ~4.2 | Triplet | ~5.0 | 2H | These protons are directly attached to the highly electronegative carbamate oxygen (O²), causing a significant downfield shift. They are coupled to the C² protons, appearing as a triplet. |
| C²H₂ | ~3.4 | Quartet (or dt) | ~5.0, ~5.5 | 2H | Positioned between the urea nitrogen (N²) and the C³H₂ group, these protons are deshielded. They are coupled to both the C³H₂ protons (J≈5.0 Hz) and the N¹H proton (J≈5.5 Hz), which may resolve as a quartet or a doublet of triplets. |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
Core Principle & Experimental Workflow
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. While the natural abundance of ¹³C is low (~1.1%), proton-decoupling techniques provide sharp, singlet signals for each unique carbon environment, with chemical shifts highly sensitive to the local electronic structure.
Workflow: ¹³C NMR Data Acquisition The experimental workflow is analogous to that for ¹H NMR, with the spectrometer tuned to the ¹³C frequency (e.g., 75 or 125 MHz) and employing broadband proton decoupling to simplify the spectrum.
Predicted ¹³C NMR Spectrum (75 MHz, DMSO-d₆)
The molecule possesses four unique carbon environments. The carbonyl carbons are the most deshielded, appearing far downfield.
| Labeled Carbon | Predicted δ (ppm) | Rationale & Expert Insights |
| C¹ (Urea C=O) | ~159 | The urea carbonyl carbon resonance is characteristic and typically appears in the 158-164 ppm range.[2][3][4] Its precise shift is modulated by substituents on the nitrogen atoms. |
| C⁴ (Carbamate C=O) | ~156 | The carbamate carbonyl is also significantly downfield but generally resonates slightly upfield from a urea carbonyl due to the influence of the adjacent oxygen atom.[5] |
| C³ (-CH₂-O) | ~62 | This carbon is attached to the carbamate oxygen, resulting in a chemical shift typical for carbons in an ether or ester environment. |
| C² (-CH₂-N) | ~40 | Attached to the urea nitrogen, this aliphatic carbon is less deshielded than C³ and appears in a region characteristic of carbons bonded to amines. |
Infrared (IR) Spectroscopy
Core Principle & Experimental Workflow
IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). The frequencies of these absorptions are characteristic of specific functional groups, making IR an invaluable tool for functional group identification.
Workflow: IR Data Acquisition
Caption: A typical workflow for acquiring an FTIR spectrum using an ATR accessory.
Predicted IR Spectrum (KBr Pellet or ATR)
The IR spectrum will be dominated by absorptions from the N-H and C=O bonds of the urea and carbamate groups.
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group | Insights |
| 3450 - 3200 | N-H Stretch | Strong, Broad | Urea & Carbamate NH, NH₂ | This region will likely show multiple overlapping bands due to the three different N-H environments. Extensive hydrogen bonding will cause significant broadening.[2][6] |
| 2980 - 2850 | C-H Stretch | Medium | Aliphatic CH₂ | Characteristic stretching vibrations for the ethylene bridge. |
| ~1710 | C=O Stretch | Very Strong | Carbamate | The carbamate carbonyl (Amide I band) is expected at a slightly higher frequency than the urea carbonyl. |
| ~1670 | C=O Stretch | Very Strong | Urea | The urea carbonyl (Amide I band) is a hallmark feature.[2][7] The presence of two strong, potentially overlapping, carbonyl peaks is a key diagnostic feature for this molecule. |
| 1640 - 1550 | N-H Bend | Strong | Urea & Carbamate (Amide II) | Bending vibrations of the N-H bonds are also strong and characteristic of amide-like structures.[6] |
| 1470 - 1400 | C-N Stretch | Medium | Urea & Carbamate | Stretching vibrations of the carbon-nitrogen bonds.[6] |
| ~1230 | C-O Stretch | Strong | Carbamate (ester-like) | The C-O single bond stretch in the carbamate group is expected to be strong and is a key identifier for this functionality. |
Mass Spectrometry (MS)
Core Principle & Experimental Workflow
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable clues about its structure. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like the one proposed.
Predicted ESI-MS Spectrum (Positive Ion Mode)
For a molecule with the formula C₄H₉N₃O₃, the monoisotopic mass is 163.06 g/mol .
-
Molecular Ion: A prominent peak is expected for the protonated molecule, [M+H]⁺, at m/z 164.07 . A sodium adduct, [M+Na]⁺, at m/z 186.05 may also be observed.
-
Fragmentation Analysis: The fragmentation pattern provides a fingerprint of the molecular structure. Key fragmentations are initiated by the protonation of carbonyl oxygens or nitrogen atoms.
Predicted Fragmentation Pathway
Caption: Proposed major fragmentation pathways for protonated N-[2-(carbamoyloxy)ethyl]urea.
Table of Predicted Fragments:
| m/z | Proposed Ion | Loss From Parent Ion |
|---|---|---|
| 164.07 | [C₄H₁₀N₃O₃]⁺ | [M+H]⁺ |
| 147.04 | [C₄H₇N₂O₃]⁺ | NH₃ (Ammonia) |
| 121.05 | [C₃H₇N₂O₂]⁺ | HNCO (Isocyanic acid) |
| 102.05 | [C₃H₈N₂O₂]⁺ | Cleavage fragment |
| 88.04 | [C₂H₆NO₂]⁺ | Cleavage fragment |
| 60.03 | [CH₄N₂O]⁺ | Protonated Urea |
| 44.02 | [CH₄NO]⁺ | [H₂NCO]⁺ |
Conclusion
This technical guide provides a comprehensive, albeit predictive, analysis of the key spectroscopic data for the compound identified as [2-(carbamoylamino)ethoxy]urea, interpreted here as the stable isomer N-[2-(carbamoyloxy)ethyl]urea . The predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectra furnish a unique and robust analytical signature. The presence of distinct signals for both urea and carbamate moieties—particularly the two downfield carbonyl carbons in ¹³C NMR, the two strong C=O stretches in the IR, and the characteristic fragmentation patterns in MS—serve as the primary validation points for this proposed structure. This document is designed to empower researchers and drug development professionals to confidently identify and characterize this molecule, providing a solid foundation for future studies.
References
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- Doc Brown's Advanced Organic Chemistry. (n.d.). mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea CH4N2O CO(NH2)2 O=C(NH2)2.
- Piasek, Z., & Urbański, T. (1962). The Infra-red Absorption Spectrum and Structure of Urea. Bulletin de l'Academie Polonaise des Sciences. Serie des Sciences Chimiques, 10, 113-119.
- ResearchGate. (n.d.). Infrared spectra of crystalline urea films.
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- Gable, K. (2022, March 9). 13C NMR Chemical Shift. Oregon State University.
- NIST. (n.d.). Urea, 2TBDMS derivative. NIST WebBook.
- ResearchGate. (2024, May). (a) ¹H NMR spectra and (b) ¹³C NMR spectra of the formation of 2-hydroxyethyl urea from ethanolamine and urea.
- ChemicalBook. (n.d.). Urea(57-13-6) IR Spectrum.
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- ChemicalBook. (n.d.). Urea(57-13-6) 13C NMR spectrum.
- DOI. (n.d.). Highly Selective Electrochemical Synthesis of Urea Derivatives Initiated from Oxygen Reduction in Ionic Liquids.
- NIST. (n.d.). Urea Mass Spectrum. NIST WebBook.
- ResearchGate. (n.d.). 13C-NMR spectra of urea carbonyl carbons of resins.
- Biointerface Research in Applied Chemistry. (2021, November 21). The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and Antioxidant Properties.
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